molecular formula C9H13NO2S B8712221 2-Ethyl-5-(methylsulfonyl)aniline

2-Ethyl-5-(methylsulfonyl)aniline

Cat. No. B8712221
M. Wt: 199.27 g/mol
InChI Key: LXLCZYFQFULCFZ-UHFFFAOYSA-N
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Patent
US09115114B2

Procedure details

The title compound of step 1 (0.6 g, 2.6 mmol) and palladium on carbon (0.18 g) in CH3OH (20 mL) was hydrogenated at 1 atm. for 6 h. Silica gel chromatography (PE:EA=6:1) gave the title compound (0.49 g, 94%) as a brown liquid.
Name
title compound
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([CH3:12])(=[O:11])=[O:10])=[CH:5][C:4]=1[N+:13]([O-])=O)[CH3:2].CC(=O)OCC>[Pd].CO>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([CH3:12])(=[O:10])=[O:11])=[CH:5][C:4]=1[NH2:13])[CH3:2]

Inputs

Step One
Name
title compound
Quantity
0.6 g
Type
reactant
Smiles
C(C)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Name
Quantity
0.18 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(N)C=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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